molecular formula C9H16ClNO3 B2527489 tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate CAS No. 532410-44-9

tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate

Cat. No.: B2527489
CAS No.: 532410-44-9
M. Wt: 221.68
InChI Key: AHJXMPBSMCKMJD-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate: is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-oxopropyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the modification of enzyme activity and subsequent changes in biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-chloroethyl)-N-methylcarbamate
  • tert-Butyl N-(3-chloropropyl)-N-methylcarbamate
  • tert-Butyl N-(2-oxopropyl)-N-methylcarbamate

Uniqueness

tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate is unique due to the presence of both a chloro and an oxo group in its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the chloro group allows for substitution reactions, while the oxo group enables oxidation and reduction reactions .

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJXMPBSMCKMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532410-44-9
Record name tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate
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